REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]([NH2:10])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1>C(OC(=O)C)(=O)C>[O:1]=[C:2]1[C:7]([C:8]#[N:10])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O=C1NN=C(C=C1C(=O)N)C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The acetic anhydride is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ammonium hydroxide solution and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(C=C1C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |